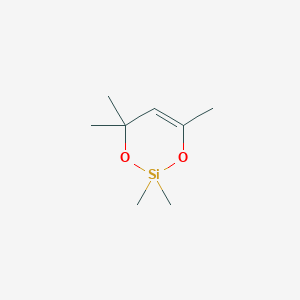
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline is a unique organosilicon compound characterized by its distinctive structure, which includes a dioxasiline ring with multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline typically involves the reaction of a suitable silane precursor with a diol under controlled conditions. One common method is the reaction of trimethylsilyl chloride with a diol in the presence of a base, such as triethylamine, to form the dioxasiline ring. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds.
科学的研究の応用
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty polymers and coatings.
作用機序
The mechanism by which 2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways related to its applications. For example, in materials science, it can enhance the properties of polymers by providing stability and flexibility.
類似化合物との比較
Similar Compounds
2,2,4,4,6-Pentamethylheptane: Another organosilicon compound with a similar structure but different functional groups.
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasilane: A closely related compound with slight variations in its molecular structure.
Uniqueness
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline is unique due to its specific arrangement of methyl groups and the presence of the dioxasiline ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
65738-80-9 |
|---|---|
分子式 |
C8H16O2Si |
分子量 |
172.30 g/mol |
IUPAC名 |
2,2,4,4,6-pentamethyl-1,3,2-dioxasiline |
InChI |
InChI=1S/C8H16O2Si/c1-7-6-8(2,3)10-11(4,5)9-7/h6H,1-5H3 |
InChIキー |
FRUNFYRFWFDMBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(O[Si](O1)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


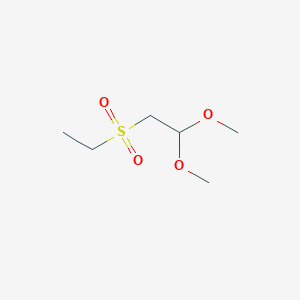
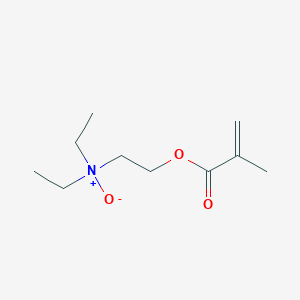

![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
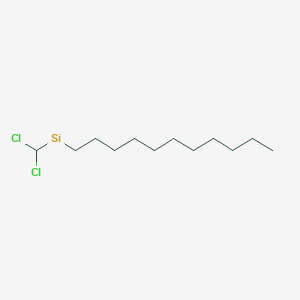
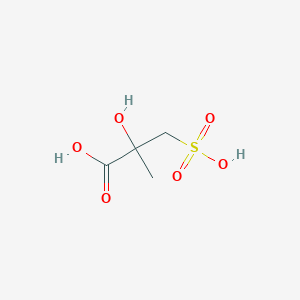
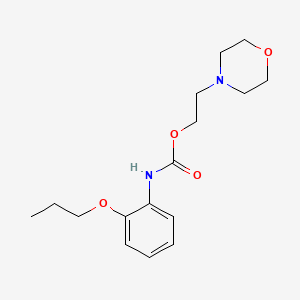

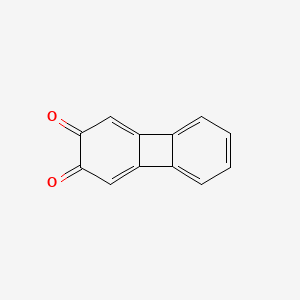
![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
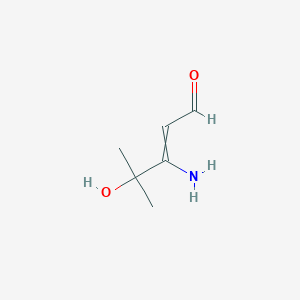

![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)

